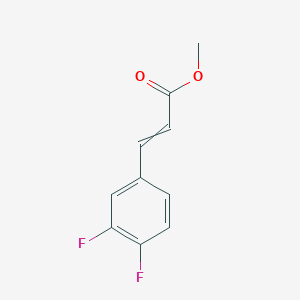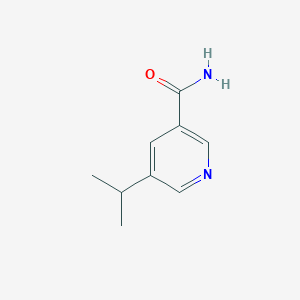
Methyl 3-(3,4-difluorophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl 3-(3,4-difluorophenyl)acrylate is an organic compound characterized by the presence of a methyl ester group and a difluorophenyl group attached to an acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-Methyl 3-(3,4-difluorophenyl)acrylate can be synthesized from 3,4-difluorobenzaldehyde. The general procedure involves the reaction of 3,4-difluorobenzaldehyde with methyl acrylate in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium acetate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures. The product is obtained as a white solid with a high yield .
Industrial Production Methods
Industrial production of (E)-Methyl 3-(3,4-difluorophenyl)acrylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the synthesis makes it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Methyl 3-(3,4-difluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3,4-difluorophenyl)acrylic acid.
Reduction: Formation of 3-(3,4-difluorophenyl)propanol.
Substitution: Formation of brominated or nitrated derivatives of the difluorophenyl group.
Wissenschaftliche Forschungsanwendungen
(E)-Methyl 3-(3,4-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-Methyl 3-(3,4-difluorophenyl)acrylate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(3,4-difluorophenyl)propanoate: Similar structure but lacks the double bond in the acrylate moiety.
Ethyl 3-(3,4-difluorophenyl)acrylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
(E)-Methyl 3-(3,4-difluorophenyl)acrylate is unique due to the presence of both the difluorophenyl group and the acrylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H8F2O2 |
|---|---|
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
methyl 3-(3,4-difluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3 |
InChI-Schlüssel |
MZOUEZAMZJVMKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=CC(=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)



![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)

![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)

![5-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13653395.png)

